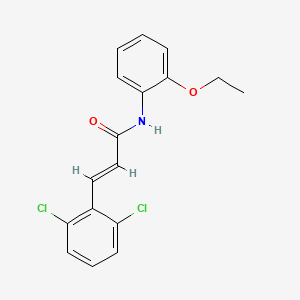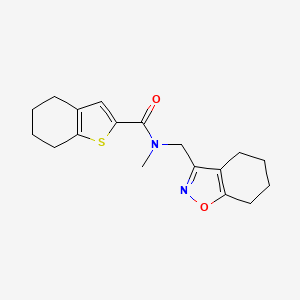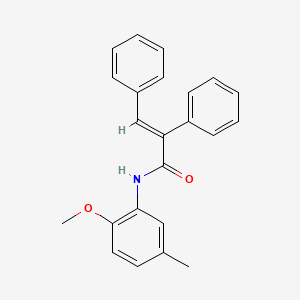
N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide is a compound of significant interest in the field of organic chemistry due to its unique molecular structure and potential applications. This compound belongs to the family of acrylamides, which are known for their versatility in various chemical reactions and processes.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed N-arylation reactions. For instance, substituted diphenylamines can be synthesized via Pd(0)-catalyzed N-arylation using o-nitroanilines and nitro-substituted aryl bromides as substrates. Such methodologies can be pivotal for the synthesis of N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide, demonstrating the compound's accessibility through contemporary organic synthesis techniques (Tietze et al., 2005).
Molecular Structure Analysis
Molecular structures of related compounds have been analyzed, revealing intricate details like asymmetric units and crystal systems. Such analyses provide insights into the compound's geometric and electronic structure, essential for understanding its reactivity and properties (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The chemical reactivity of N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide can be inferred from studies on similar compounds. For example, the methoxycarbonylation of olefins catalyzed by palladium complexes with P,N-donor ligands showcases the types of reactions such compounds can undergo, highlighting their potential in organic synthesis and industrial applications (Aguirre et al., 2007).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structure. Investigations into related compounds have shown that factors like crystalline structure and hydrogen bonding play significant roles in determining their physical characteristics. This understanding is crucial for manipulating the compound for specific applications (Kavitha et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be extrapolated from studies on similar compounds. For instance, the synthesis and characterization of polymethacrylates demonstrate the influence of molecular structure on reactivity and the potential for chemical modifications, which is relevant for understanding the behavior of N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide in various chemical environments (Han et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-(2-methoxy-5-methylphenyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-17-13-14-22(26-2)21(15-17)24-23(25)20(19-11-7-4-8-12-19)16-18-9-5-3-6-10-18/h3-16H,1-2H3,(H,24,25)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFNQURZOGFLZ-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methoxy-5-methylphenyl)-2,3-diphenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

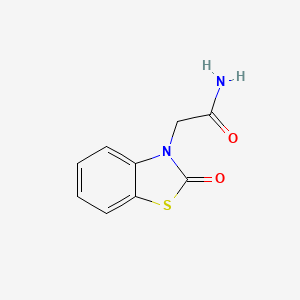
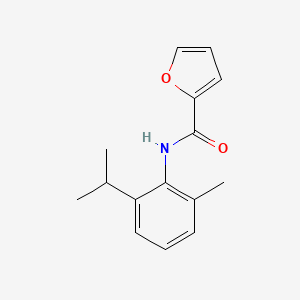
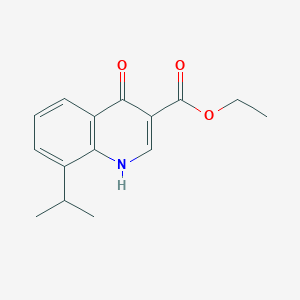


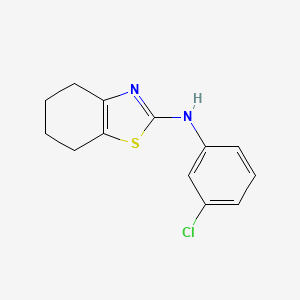
![3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5629822.png)
![4-benzyl-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B5629838.png)
![2-methyl-9-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629843.png)
![(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5629847.png)
![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)
![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)
